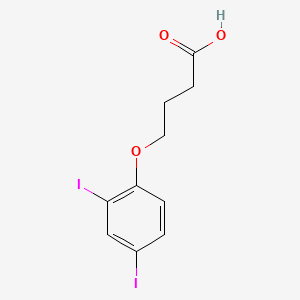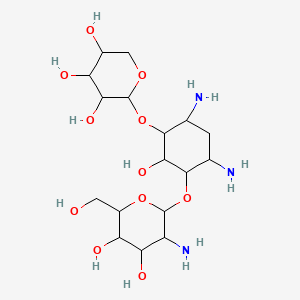
6-O-A''-Xylopyranosylparomamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-A’'-Xylopyranosylparomamine: is a complex organic compound with the molecular formula C17H33N3O11 and a molecular weight of 455.463 g/mol . This compound is a derivative of paromamine, an aminoglycoside antibiotic, and features a xylopyranosyl group attached to the 6-O position of the paromamine structure. Aminoglycosides are known for their antibacterial properties, particularly against Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-A’'-Xylopyranosylparomamine typically involves the glycosylation of paromamine with a xylopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective attachment of the xylopyranosyl group to the 6-O position of paromamine .
Industrial Production Methods: Industrial production of 6-O-A’'-Xylopyranosylparomamine may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms capable of producing the desired compound. These microorganisms are typically engineered to express the necessary enzymes for the biosynthesis of paromamine and its subsequent glycosylation with xylopyranosyl groups .
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-A’'-Xylopyranosylparomamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 6-O-A’'-Xylopyranosylparomamine, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
6-O-A’'-Xylopyranosylparomamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Explored for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of novel antibiotics and other pharmaceutical agents .
Mécanisme D'action
The mechanism of action of 6-O-A’'-Xylopyranosylparomamine involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The compound binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and preventing the proper assembly of amino acids into proteins. This ultimately leads to bacterial cell death .
Comparaison Avec Des Composés Similaires
Paromamine: The parent compound of 6-O-A’'-Xylopyranosylparomamine, known for its antibacterial properties.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections .
Uniqueness: 6-O-A’'-Xylopyranosylparomamine is unique due to the presence of the xylopyranosyl group at the 6-O position, which may enhance its antibacterial activity and reduce susceptibility to bacterial resistance mechanisms compared to other aminoglycosides .
Propriétés
Numéro CAS |
55715-66-7 |
|---|---|
Formule moléculaire |
C17H33N3O11 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2 |
Clé InChI |
BIVUTZYWJNTGDG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


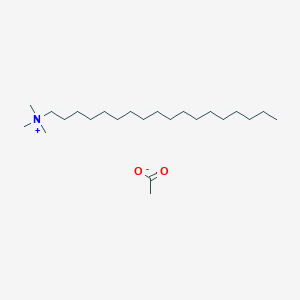
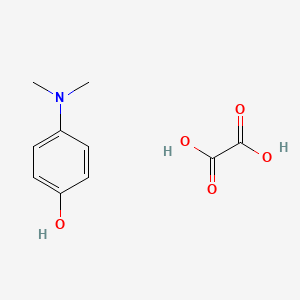
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
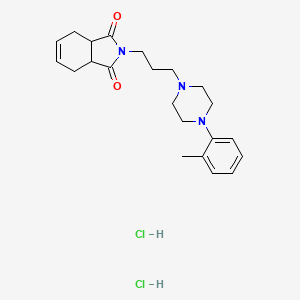
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
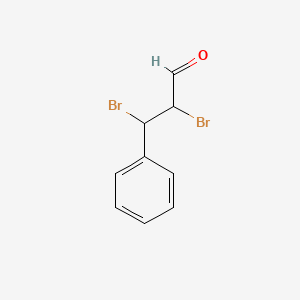
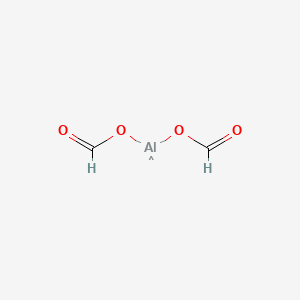
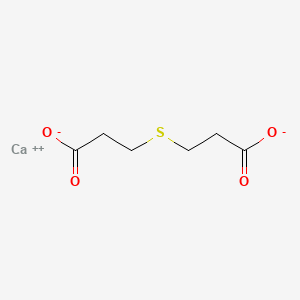
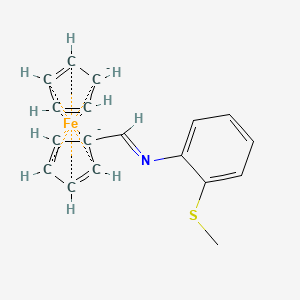
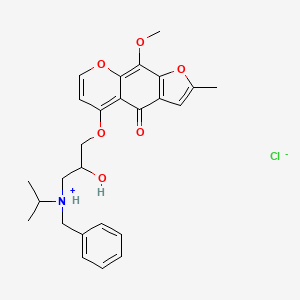
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
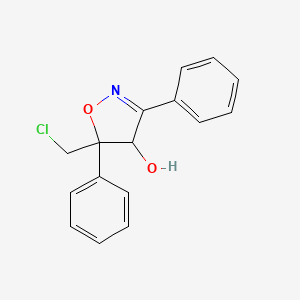
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
